molecular formula C14H18N4O2S B2560688 1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole CAS No. 2310153-85-4

1-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}methyl)-1H-1,2,3-triazole

Cat. No.: B2560688
CAS No.: 2310153-85-4
M. Wt: 306.38
InChI Key: CKFNWYJEXSEIKF-UHFFFAOYSA-N
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Description

“1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole” is a chemical compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives has been a subject of extensive research due to their diverse pharmacological properties . The synthesis of 1,2,3-triazole via click chemistry by 1,3-dipolar cycloaddition of substituted azides and alkynes in the presence of Cu (I) gives regioselective 1,4-disubstituted 1,2,3-triazole with good yields .


Molecular Structure Analysis

Triazole compounds, including “1-[[1-[(3-Methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole”, contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 .


Chemical Reactions Analysis

Triazole compounds are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .


Physical and Chemical Properties Analysis

Triazole compounds have numerous useful properties like high chemical stability, aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Mechanism of Action

The mechanism of action of triazole compounds is primarily through their ability to bind with a variety of enzymes and receptors in the biological system . This makes them versatile in their biological activities.

Future Directions

The future directions in the research of triazole compounds include the development of new drugs with antibacterial potency to overcome drug-resistance problems . There is also a focus on the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

Properties

IUPAC Name

1-[[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-12-3-2-4-13(7-12)11-21(19,20)18-9-14(10-18)8-17-6-5-15-16-17/h2-7,14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFNWYJEXSEIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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